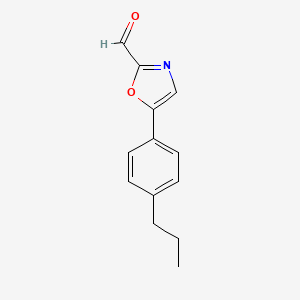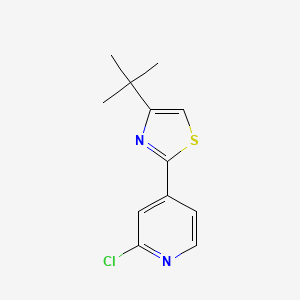
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group and a 2-chloropyridin-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the 2-Chloropyridin-4-yl Group: This step involves a coupling reaction, such as a Suzuki or Stille coupling, where the thiazole ring is coupled with a 2-chloropyridin-4-yl boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under suitable conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
作用机制
The mechanism of action of 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In electronic applications, the compound’s mechanism involves the transport of charge carriers through its molecular structure, influenced by its electronic properties.
相似化合物的比较
Similar Compounds
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)imidazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole is unique due to the presence of both a thiazole ring and a 2-chloropyridin-4-yl group, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.
属性
分子式 |
C12H13ClN2S |
|---|---|
分子量 |
252.76 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(2-chloropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H13ClN2S/c1-12(2,3)9-7-16-11(15-9)8-4-5-14-10(13)6-8/h4-7H,1-3H3 |
InChI 键 |
MOIWMPMZYLZDFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11797267.png)







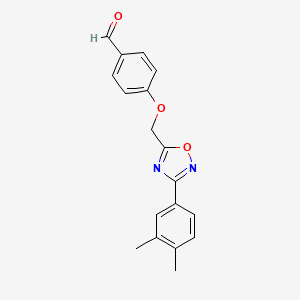
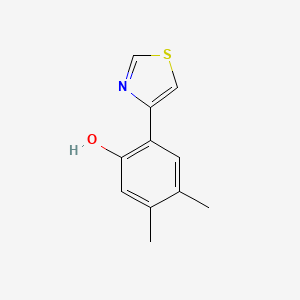
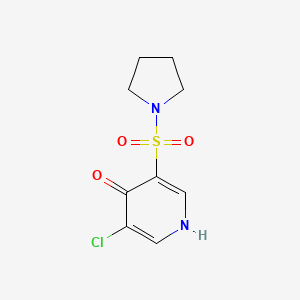
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)
